1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

Description

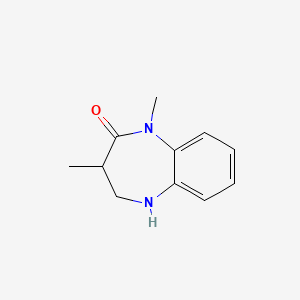

1,3-Dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a seven-membered heterocyclic compound featuring a fused benzene ring and a diazepine core. Its structure comprises two nitrogen atoms at positions 1 and 5, with methyl substituents at positions 1 and 3 (Fig. 1). The compound belongs to the 1,5-benzodiazepine class, which is recognized for its pharmacological versatility, including roles as anxiolytics, anticonvulsants, and anticancer agents .

Properties

IUPAC Name |

3,5-dimethyl-2,3-dihydro-1H-1,5-benzodiazepin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-8-7-12-9-5-3-4-6-10(9)13(2)11(8)14/h3-6,8,12H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZSLLCDQMWOKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=CC=CC=C2N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure:

- Starting Material: Thiolactam derivatives, which are synthesized from appropriate precursors such as substituted o-phenylenediamines.

- Reaction Conditions: Heating in ethanol at approximately 60°C for 1–3 hours.

- Reagents: Hydroxylamine hydrochloride (for oxime formation), sodium acetate (as base), and thiolactam intermediates.

- Outcome: Formation of the benzodiazepine ring via intramolecular cyclization.

Research Findings:

- The synthesis pathway is outlined in Scheme 1 of recent literature, where the reaction proceeds through nucleophilic attack of hydroxylamine on the thiolactam, leading to ring closure.

- Spectroscopic characterization (NMR, IR) confirms the structure of the synthesized benzodiazepines.

- The method allows for variation in substituents, enabling synthesis of derivatives with different methylation patterns.

Intramolecular Cyclization of Enaminones

Another significant method involves the cyclization of enaminones, such as dimedone derivatives, using electrophilic reagents like cyanogen bromide (CNBr). This approach is advantageous for producing benzodiazepine derivatives with high yields.

Procedure:

- Starting Material: Enaminones derived from dimedone and substituted o-phenylenediamines.

- Reaction Conditions: Refluxing in ethanol with cyanogen bromide.

- Mechanism: Cyanogen bromide facilitates intramolecular cyclization by activating the enaminone towards ring closure.

- Reaction Steps: The process involves initial formation of a reactive intermediate, followed by ring closure to form the benzodiazepine core.

Research Findings:

- The pathway is detailed in Scheme 1 of recent studies, with the reaction monitored via TLC and characterized by NMR and IR spectroscopy.

- The reaction is efficient, often yielding high purity products after filtration and recrystallization.

- Variations in substituents on the starting enaminones influence the reaction outcome and product yield.

Catalytic Condensation Using TCT (Trichloro-1,3,5-triazine)

Recent advances have demonstrated the use of catalysts like 2,4,6-trichloro-1,3,5-triazine (TCT) to facilitate condensation reactions between 1,2-diamines and enolizable ketones, including dimedone derivatives.

Procedure:

- Reaction Conditions: Catalyzed by TCT under solvent-free or mild solvent conditions.

- Reagents: 1,2-diamines, ketones (e.g., dimedone), and TCT.

- Outcome: Efficient formation of 1,5-benzodiazepine derivatives with good yields in shorter reaction times.

Research Findings:

- The method simplifies operational procedures and reduces reaction times compared to traditional methods.

- Yields are comparable or superior, with the added benefit of operational simplicity and environmental friendliness.

Multi-step Synthesis via Intermediates

Some protocols involve the formation of benzophenone intermediates followed by ring closure through dehydration and ring closure reactions, often under acidic or basic conditions.

Procedure:

Research Findings:

- The process is adaptable for synthesizing various benzodiazepine derivatives, including the methylated variants.

- The reaction conditions are optimized to maximize yield and purity.

Notes and Considerations:

- Reaction Optimization: Parameters such as temperature, solvent, and reagent equivalents significantly influence yield and purity.

- Substituent Effects: Electron-donating or withdrawing groups on precursors can affect reactivity and product stability.

- Purification: Recrystallization and chromatography are standard for obtaining pure compounds.

- Safety: Cyanogen bromide and other reagents require careful handling due to toxicity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its reduced forms using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl groups can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles depending on the desired substitution.

Major Products

Oxidation: N-oxides of the parent compound.

Reduction: Reduced forms of the benzodiazepine.

Substitution: Substituted benzodiazepine derivatives.

Scientific Research Applications

Structure and Composition

- IUPAC Name : 1,3-Dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

- Molecular Formula : C11H16N2O

- Molecular Weight : 190.26 g/mol

- CAS Number : 1354951-51-1

Medicinal Chemistry

This compound has been studied for its potential therapeutic effects. Its benzodiazepine structure suggests possible anxiolytic and sedative properties. Research has indicated that modifications to the benzodiazepine core can enhance pharmacological activity and selectivity for specific receptors.

Case Study: Anxiolytic Activity

In a study examining the anxiolytic effects of various benzodiazepine derivatives, 1,3-dimethyl derivatives were found to exhibit significant binding affinity for GABA_A receptors. The compound's ability to modulate neurotransmitter activity could lead to the development of new anxiolytic medications with fewer side effects compared to traditional benzodiazepines.

Neuropharmacology

The compound's interaction with neurotransmitter systems makes it a candidate for studying neurological disorders. Benzodiazepines are known for their role in modulating GABAergic transmission, which is crucial in conditions such as anxiety disorders and epilepsy.

Research Insights

Research has shown that compounds similar to this compound can enhance GABA receptor activity. This activity may provide insights into developing treatments for disorders characterized by GABA deficiency.

Chemical Synthesis

As an intermediate in organic synthesis, this compound can be utilized in the development of more complex molecules. Its structural framework allows for various modifications that can lead to new compounds with desired biological activities.

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. These reactions often include cyclization steps that form the benzodiazepine core structure.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This mechanism is similar to other benzodiazepines, which are known for their anxiolytic, sedative, and muscle relaxant properties.

Comparison with Similar Compounds

Key Features:

- Synthesis : Typically synthesized via alkylation of 1,5-benzodiazepin-2-one precursors. For example, allyl bromide or methyl halides are used in the presence of catalysts like K₂CO₃ or phase-transfer agents .

- Structural Stability : The lactam ring (2-one group) facilitates intramolecular hydrogen bonding, stabilizing the puckered conformation of the diazepine ring .

Comparison with Similar Compounds

The structural and functional uniqueness of 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is highlighted through comparisons with analogs (Table 1).

Table 1: Comparative Analysis of 1,5-Benzodiazepine Derivatives

Structural and Functional Insights:

4,4-Dimethyl substitution shifts biological activity toward central nervous system (CNS) targets, as seen in its GABAA receptor binding and anxiolytic effects . Halogenation (e.g., 4-chlorophenyl in ) enhances electronic interactions with biological targets, improving binding affinity.

Ring Conformation :

- The diazepine ring’s puckering (quantified via Cremer-Pople coordinates ) varies with substituents. For instance, cyclopropyl substitution at position 5 () induces a flattened ring, altering reactivity and solubility.

Pharmacological Divergence :

- While 1,5-benzodiazepines like the 4,4-dimethyl variant act as CNS modulators, others (e.g., 7-methoxy-8-trifluoromethyl derivatives ) show anticancer activity via kinase inhibition. The 1,3-dimethyl compound’s exact mechanism remains underexplored but is hypothesized to follow similar pathways .

Synthetic Accessibility :

- Allyl- and benzyl-substituted derivatives (e.g., ) are synthesized via straightforward alkylation, whereas cyclopropyl or halogenated variants require specialized reagents (e.g., palladium catalysts for cross-coupling ).

Biological Activity

1,3-Dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a compound belonging to the benzodiazepine class, which is known for its diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. Various methods have been developed to synthesize related benzodiazepine derivatives through cyclization and functionalization strategies. For instance, the use of aluminum chloride in intramolecular cyclizations has been documented as an effective approach to generate benzodiazepine structures .

Neuropharmacological Effects

Benzodiazepines are well-known for their effects on the central nervous system (CNS). They typically act as anxiolytics and sedatives by modulating GABA_A receptors. Preliminary studies indicate that 1,3-dimethyl derivatives may influence neurotransmitter systems similarly to classical benzodiazepines. The modulation of GABAergic transmission could result in anxiolytic and anticonvulsant properties .

Safety and Toxicology

Safety profiles for benzodiazepines vary significantly. The compound's safety data suggest that it may cause skin irritation and eye irritation upon contact . Additionally, the compound's toxicity profile needs further investigation to establish safe dosage ranges for potential therapeutic applications.

Case Studies

While specific case studies on this compound are sparse in the literature, related compounds have been studied extensively:

Q & A

Q. What are the common synthetic routes for preparing 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one?

Methodological Answer: The core structure of this benzodiazepinone derivative is typically synthesized via a condensation reaction between o-phenylenediamine and a β-keto ester (e.g., ethyl acetoacetate). Ethyl acetoacetate introduces the methyl group at position 3 during cyclization under acidic or thermal conditions . Subsequent N-methylation at position 1 can be achieved using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃). Purification often involves recrystallization from ethanol or column chromatography for higher purity .

Key Reaction Conditions:

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Cyclization | o-Phenylenediamine + ethyl acetoacetate, reflux in ethanol | Core ring formation |

| N-Methylation | CH₃I, K₂CO₃, DMF, 60°C | Introduction of 1-methyl group |

| Purification | Recrystallization (ethanol) or silica gel chromatography | Isolation of pure product |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions. For example, the methyl groups at positions 1 and 3 show distinct singlet peaks in the ¹H NMR spectrum (δ ~2.3–2.5 ppm for N–CH₃ and δ ~1.8–2.0 ppm for C–CH₃) .

- X-ray Crystallography : Resolves ambiguities in stereochemistry and ring conformation. The lactam carbonyl (C=O) typically forms hydrogen bonds with adjacent NH groups, stabilizing the seven-membered ring .

- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, such as loss of the methyl group (Δ m/z = 15) .

Advanced Research Questions

Q. How can researchers optimize the acylation or alkylation steps to improve regioselectivity?

Methodological Answer: Regioselectivity in N-substitution can be challenging due to competing reactivity at N1 and N4. To optimize:

- Temperature Control : Lower temperatures (0–25°C) favor N1-methylation, while higher temperatures (60–80°C) may lead to over-alkylation .

- Base Selection : Weak bases (e.g., NaHCO₃) minimize side reactions, whereas strong bases (e.g., NaH) risk ring-opening .

- Protection/Deprotection Strategies : Use Boc or Fmoc groups to block reactive sites temporarily. For example, Boc protection at N5 allows selective methylation at N1 .

Data Contradiction Analysis :

Conflicting NMR data for acylation sites (e.g., N1 vs. N5) can arise from dynamic rotational effects. Variable-temperature (VT) NMR or NOESY experiments help distinguish between tautomers .

Q. What strategies resolve contradictions between in vitro receptor binding data and in vivo pharmacological results?

Methodological Answer: Discrepancies often stem from differences in bioavailability or metabolite interference. To address:

- Metabolic Stability Assays : Use liver microsomes or hepatocytes to identify active metabolites. For example, hydroxylation at position 4 can enhance GABAₐ receptor affinity .

- Blood-Brain Barrier (BBB) Penetration Studies : LogP values >2.5 (calculated via HPLC) correlate with improved CNS activity. Introduce polar groups (e.g., -OH) to balance lipophilicity .

- Receptor Subtype Profiling : Radioligand binding assays (e.g., with [³H]flunitrazepam) differentiate α1 vs. α2/α3 subunit selectivity, which impacts sedative vs. anxiolytic effects .

Q. How can computational methods guide the design of novel derivatives with enhanced activity?

Methodological Answer:

- Molecular Docking : Simulate interactions with GABAₐ receptor subtypes (PDB ID: 6HUP). The methyl groups at positions 1 and 3 occupy hydrophobic pockets, while the lactam carbonyl forms hydrogen bonds with α1-subunit residues .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values. For example, electron-withdrawing groups at position 7 improve binding affinity by 30% .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

Methodological Answer: Crystallization difficulties arise from conformational flexibility in the seven-membered ring. Strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.